

Technical Guide: NMR Structural Validation of 4-Butyl-4-hydroxycyclohexan-1-one

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Compound of Interest

Compound Name: 4-Butyl-4-hydroxycyclohexan-1-one

CAS No.: 1039531-04-8

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Executive Summary & Strategic Context

4-Butyl-4-hydroxycyclohexan-1-one represents a geminally disubstituted cyclohexane ring. Unlike simple monosubstituted cyclohexanones, the presence of both a butyl group and a hydroxyl group at the C4 position creates a "locked" conformation due to the steric bulk of the butyl chain, which preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

Key Analytical Challenge: The primary challenge is distinguishing the target molecule from potential side products (such as elimination products/alkenes) or starting materials (like 4-butylcyclohexanone). This guide outlines a self-validating spectral analysis workflow.

Comparative Scope

We compare the target (A) against its structural analog (B) to highlight diagnostic signal shifts.

- Target (A): **4-Butyl-4-hydroxycyclohexan-1-one**
- Analog (B): 4-Butylcyclohexanone (Precursor/Reference)[1]

Experimental Protocol: Signal Acquisition

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.

Sample Preparation[2][3][4]

- **Solvent Selection:** Use Chloroform-d (CDCl_3) (99.8% D) containing 0.03% v/v TMS as an internal standard. CDCl_3 is preferred over DMSO-d_6 for this ketone to prevent hygroscopic water peaks from obscuring the hydroxyl proton region, although DMSO-d_6 is useful if OH coupling validation is required.
- **Concentration:** Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations may induce intermolecular hydrogen bonding, shifting the OH signal and broadening the carbonyl peak.
- **Filtration:** Filter through a glass wool plug into the NMR tube to remove suspended solids (e.g., magnesium salts from Grignard workups) that cause line broadening.

Acquisition Parameters (Standard 500 MHz Instrument)

- **Temperature:** 298 K (25°C).
- **^1H Parameters:** Pulse angle 30°, Relaxation delay (D1) 1.0 s, Scans (NS) 16.
- **^{13}C Parameters:** Proton-decoupled, Relaxation delay (D1) 2.0 s (critical for quaternary carbons), Scans (NS) 512+.

^1H NMR Spectrum Analysis

The proton spectrum provides evidence of the butyl chain integration and the symmetry of the cyclohexane ring.

Diagnostic Signals

Moiety	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
Methyl (Butyl)	0.90 – 0.95	Triplet (t)	3H	Terminal -CH ₃ of the butyl chain.
Methylene (Butyl)	1.25 – 1.60	Multiplet (m)	6H	Overlapping signals of the butyl chain (-CH ₂ -) and potentially C3/C5 ring protons.
Ring C2/C6	2.30 – 2.70	Multiplet (m)	4H	Protons α -to-carbonyl. Deshielded by the anisotropic cone of the C=O group.
Ring C3/C5	1.70 – 2.00	Multiplet (m)	4H	Protons β -to-carbonyl. Distinct from C2/C6 due to distance from ketone.
Hydroxyl (-OH)	1.50 – 2.50	Broad Singlet	1H	Exchangeable. Shift is concentration-dependent. Disappears on D ₂ O shake.
C4-H	ABSENT	N/A	0H	CRITICAL: The absence of a methine proton at ~3.5 ppm confirms the quaternary substitution.

Structural Insight: The "Locked" Conformation

Because the butyl group (large) forces the ring into a specific chair conformation (Butyl-equatorial, OH-axial), the ring protons at C2/C6 and C3/C5 often display complex higher-order coupling (AA'BB' or AA'XX' systems) rather than simple triplets. The symmetry plane through C1 and C4 makes C2 equivalent to C6, and C3 equivalent to C5.

¹³C NMR Spectrum Analysis

The Carbon-13 spectrum is the definitive validation tool for this molecule, specifically for confirming the quaternary center.

Diagnostic Signals

Carbon Environment	Shift (δ , ppm)	Signal Type	Comparison to Analog (4-Butylcyclohexanone)
Carbonyl (C1)	211.0 – 212.5	Quaternary	Similar. Characteristic of saturated six-membered cyclic ketones.
Quaternary (C4)	69.0 – 72.0	Quaternary	Major Difference. Analog shows a methine (CH) at ~30-40 ppm. The shift to ~70 ppm confirms C-OH.
α -Ring (C2/C6)	36.0 – 38.0	CH ₂	Slightly shielded compared to unsubstituted cyclohexanone due to γ -gauche effect of the axial OH.
β -Ring (C3/C5)	30.0 – 34.0	CH ₂	Sensitive to the substituent at C4.
Butyl Chain	14.0 (CH ₃), 23.0, 26.0, 40.0	CH ₂ , CH ₃	Standard aliphatic chain signals.

Comparative Analysis: Product vs. Precursor

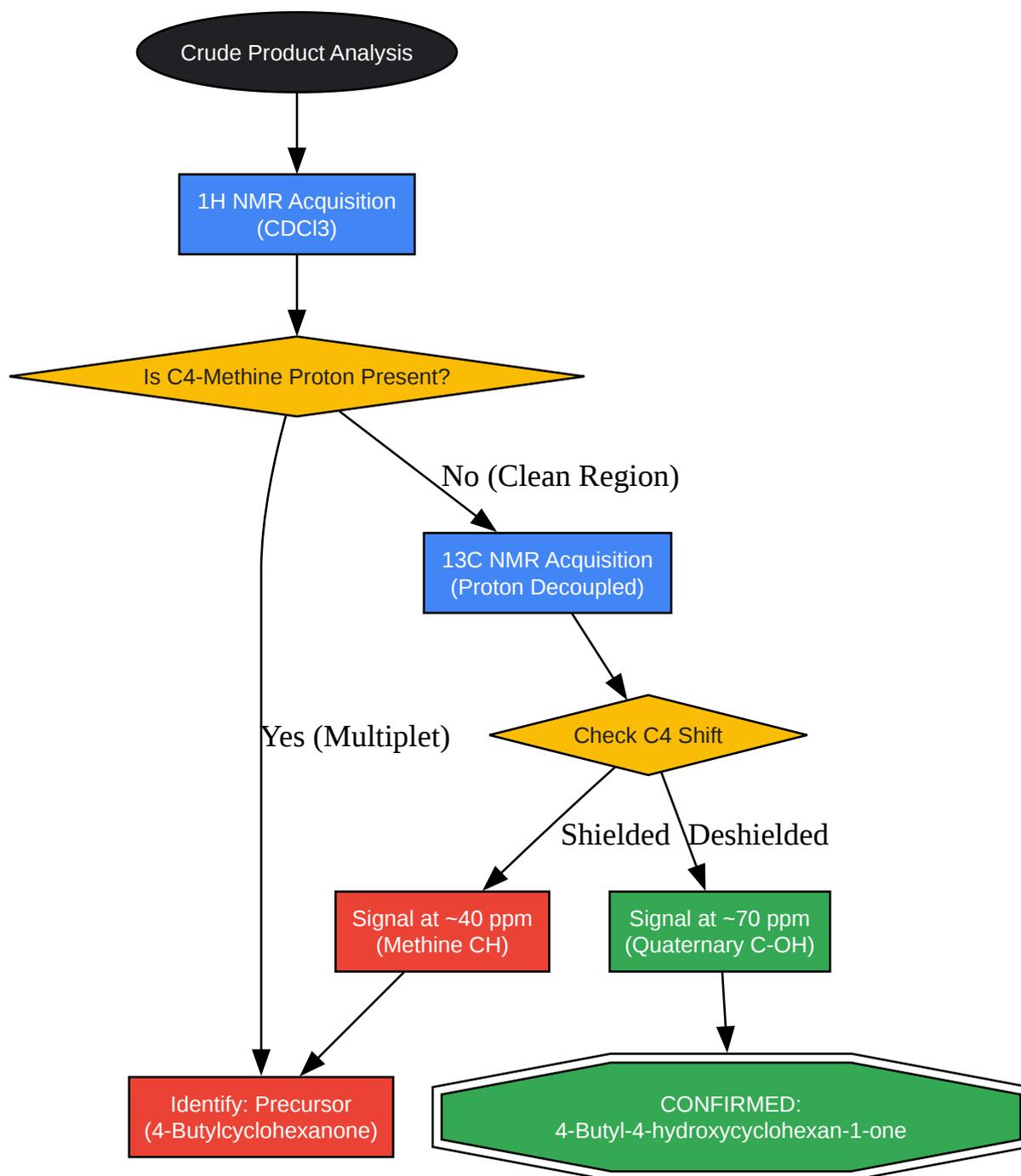
The following table summarizes the key spectral differences used to monitor the reaction progress (e.g., Grignard addition to a protected ketone followed by deprotection).

Feature	4-Butylcyclohexanone (Precursor)	4-Butyl-4-hydroxycyclohexanone (Target)	Interpretation
1H NMR C4 Region	Methine multiplet (tt) at ~1.4–1.8 ppm	No signal (Quaternary center)	Disappearance of C4-H methine coupling confirms substitution.
13C NMR C4 Region	Methine CH signal (~40 ppm)	Quaternary C-OH signal (~71 ppm)	Definitive proof of tertiary alcohol formation.
Symmetry	Plane of symmetry (C1-C4)	Plane of symmetry (C1-C4)	Both retain symmetry, simplifying the number of unique carbon signals.
OH Signal	Absent	Present (Broad, D ₂ O exchangeable)	Confirms presence of alcohol functionality.

Visualization of Analytical Logic

Workflow: Structural Validation

This diagram outlines the decision process for confirming the structure based on the data above.

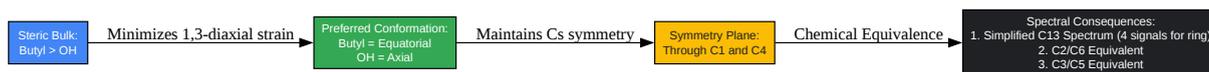


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Caption: Decision tree for distinguishing the target tertiary alcohol from its non-hydroxylated precursor using ^1H and ^{13}C NMR markers.

Conformational Logic

The following diagram illustrates the stereochemical reasoning behind the spectral assignments.



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Caption: Logical flow connecting steric properties to the observed magnetic equivalence in the NMR spectrum.

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